molecular formula C20H24O4 B1261411 Mycangimycin

Mycangimycin

Katalognummer: B1261411
Molekulargewicht: 328.4 g/mol
InChI-Schlüssel: JSGYAPYVMBOAFU-MXUCQTDSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mycangimycin is a natural product found in Streptomyces with data available.

Wissenschaftliche Forschungsanwendungen

Antifungal Activity

Mycangimycin exhibits strong antifungal activity against various pathogenic fungi, particularly those resistant to conventional treatments. The Minimum Inhibitory Concentration (MIC) values demonstrate its effectiveness:

Fungal StrainThis compound (MIC μg/mL)Amphotericin B (MIC μg/mL)
Candida albicans wild type0.20.4
Candida albicans ATCC 102310.20.4
Candida albicans ATCC 2009550.42.5
Saccharomyces cerevisiae0.40.4
Penicillium sp.6.26.2
Ophiostoma minus1.22.5
Entomocorticium sp.19.250.0

These results indicate that this compound is comparably effective to amphotericin B, particularly against strains of Candida albicans, including those resistant to amphotericin .

Antimalarial Properties

In addition to its antifungal capabilities, this compound has shown potential as an antimalarial agent. In assays against Plasmodium falciparum, it demonstrated an effective concentration (EC50) of approximately 17ng mL17\,\text{ng mL}, which is competitive with established antimalarial drugs like artemisinin and chloroquine . This suggests that this compound could serve as a lead compound for developing new antimalarial therapies.

Case Studies and Research Findings

  • Antifungal Efficacy : A study assessing the antimicrobial potential of Streptomyces from insect microbiomes highlighted this compound's effectiveness against multidrug-resistant fungal pathogens, reinforcing its potential as a therapeutic agent in treating invasive fungal infections .
  • Drug Discovery Pipeline : Research into the biosynthetic gene clusters (BGCs) of actinomycetes has revealed that these organisms are prolific sources of novel antibiotics, including this compound. This underscores the importance of exploring insect-associated bacteria for new drug leads .
  • Comparative Studies : In comparative studies, this compound was found to be significantly more effective than conventional antifungals against certain strains of fungi, showcasing its potential for clinical applications in treating resistant infections .

Analyse Chemischer Reaktionen

Esterification of the Carboxylic Acid Group

Mycangimycin’s terminal carboxylic acid (-COOH) undergoes methylation to improve solubility and stability. Treatment with trimethylsilyl diazomethane converts the acid to its methyl ester (2 ), confirmed via mass spectrometry and NMR . This reaction is critical for subsequent purification steps, as the methyl ester derivative elutes cleanly on reversed-phase C18 columns with methanol .

Reaction Scheme:

This compound 1 trimethylsilyl diazomethaneMethyl ester 2 \text{this compound 1 }\xrightarrow{\text{trimethylsilyl diazomethane}}\text{Methyl ester 2 }

Key Observations:

  • Methylation shifts the 13C^{13}\text{C} NMR signal of C-1 from 172.8 ppm (carboxylic acid) to 169.5 ppm (ester carbonyl) .

  • Enhanced solubility in methanol and hexane allows for efficient purification .

Reductive Opening of the 1,2-Dioxolane Peroxide Ring

The peroxide ring in this compound is sensitive to reductive cleavage. Treatment with metallic zinc and acetic acid reduces the peroxide bond, yielding a diol (3 ) with vicinal hydroxyl groups at C-3 and C-5 .

Reaction Scheme:

This compound 1 Zn CH3COOHDiol 3 \text{this compound 1 }\xrightarrow{\text{Zn CH}_3\text{COOH}}\text{Diol 3 }

Structural Confirmation:

  • 13C^{13}\text{C} NMR shifts for C-3 and C-5 change from 76.9 and 80.3 ppm (peroxide) to 69.0 and 71.8 ppm (diol) .

  • Mass spectrometry confirms a molecular formula of C20H26O4\text{C}_{20}\text{H}_{26}\text{O}_4 for 3 (vs. C20H24O4\text{C}_{20}\text{H}_{24}\text{O}_4 for 1 ), consistent with the addition of two hydrogen atoms .

Mosher Esterification for Absolute Configuration Determination

The diol (3 ) was esterified with RR- and SS-α-methoxy-α-(trifluoromethyl)phenylacetyl (MTPA) chloride to produce bis-RR- and bis-SS-MTPA esters (4a and 4b ). Analysis of Δδ\Delta\delta values (δSδR\delta_S -\delta_R ) in 1H^1\text{H} NMR spectra established the absolute configurations of C-3 and C-5 as SS and SS, respectively .

Key Data:

ProtonΔδ\Delta\delta (ppm)Configuration
H-3+0.12SS
H-5-0.09SS

Stability and Degradation

This compound is highly labile under certain conditions:

  • Light Sensitivity: Decomposes upon prolonged exposure to light, necessitating storage in dark conditions .

  • Dehydration: Evaporation to dryness renders the compound insoluble, likely due to polymerization of the conjugated heptaene system .

  • Chromatographic Instability: Poor retention on C18 and silica columns complicates purification; derivatization (e.g., methyl ester 2 ) is required for effective separation .

Spectroscopic Characterization

Critical spectroscopic data underpinning this compound’s structure:

Table 1: Key Spectral Data for this compound (1)

PropertyValue
Molecular FormulaC20H24O4\text{C}_{20}\text{H}_{24}\text{O}_4
HRMS ([M+Na]+[M+\text{Na}]^+)m/zm/z 351.1565 (calc. 351.1572)
UV-Vis λmax\lambda_{\text{max}}355, 374, 395 nm
13C^{13}\text{C} NMR (C-1)172.8 ppm (carboxylic acid)

Biosynthetic Implications

The unusual 1,2-dioxolane ring and shifted double-bond positions in the polyene chain suggest a non-canonical polyketide synthase pathway. While the exact biosynthesis remains unknown, the peroxide moiety may arise from oxidative coupling of two hydroxyl groups during polyketide assembly .

Eigenschaften

Molekularformel

C20H24O4

Molekulargewicht

328.4 g/mol

IUPAC-Name

2-[(3S,5S)-5-[(2Z,4Z,6E,8E,10Z,12E)-pentadeca-2,4,6,8,10,12,14-heptaenyl]dioxolan-3-yl]acetic acid

InChI

InChI=1S/C20H24O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16-19(24-23-18)17-20(21)22/h2-14,18-19H,1,15-17H2,(H,21,22)/b4-3+,6-5-,8-7+,10-9+,12-11-,14-13-/t18-,19-/m0/s1

InChI-Schlüssel

JSGYAPYVMBOAFU-MXUCQTDSSA-N

Isomerische SMILES

C=C/C=C/C=C\C=C\C=C\C=C/C=C\C[C@H]1C[C@H](OO1)CC(=O)O

Kanonische SMILES

C=CC=CC=CC=CC=CC=CC=CCC1CC(OO1)CC(=O)O

Synonyme

mycangimycin

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mycangimycin
Reactant of Route 2
Mycangimycin
Reactant of Route 3
Mycangimycin
Reactant of Route 4
Mycangimycin
Reactant of Route 5
Mycangimycin
Reactant of Route 6
Mycangimycin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.